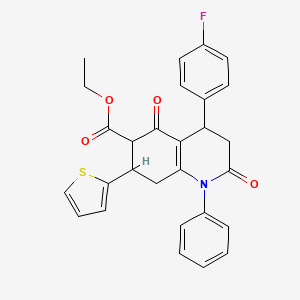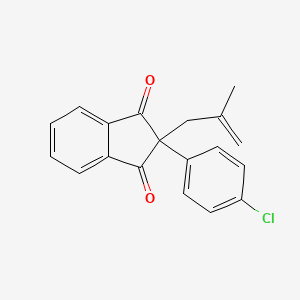![molecular formula C30H32N2O3 B11068712 1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11068712.png)
1-(4-Ethylphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ETHYLPHENYL)-3-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a pyrrole-2,5-dione core, a piperidine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ETHYLPHENYL)-3-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves multiple steps, starting with the preparation of the pyrrole-2,5-dione core. This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the hydroxy(diphenyl)methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-ETHYLPHENYL)-3-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrrole-2,5-dione core can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones from hydroxy groups
Reduction: Formation of alcohols from carbonyl groups
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
1-(4-ETHYLPHENYL)-3-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ETHYLPHENYL)-3-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxy(diphenyl)methyl group may play a crucial role in these interactions by forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-1H-pyrrole-2,5-dione: Similar core structure but lacks the piperidine and hydroxy(diphenyl)methyl groups.
4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid: Contains a pyrrole-2,5-dione core but has different substituents.
Uniqueness
1-(4-ETHYLPHENYL)-3-{4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its combination of a pyrrole-2,5-dione core, a piperidine ring, and a hydroxy(diphenyl)methyl group. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C30H32N2O3 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C30H32N2O3/c1-2-22-13-15-26(16-14-22)32-28(33)21-27(29(32)34)31-19-17-25(18-20-31)30(35,23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-16,25,27,35H,2,17-21H2,1H3 |
InChI Key |
BPNZFJILJHYTMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B11068654.png)
methanone](/img/structure/B11068661.png)
![4-(4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11068669.png)
![dimethyl (3R)-5-methyl-3-(thiophen-2-yl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B11068676.png)
![4-[(4-methylphenyl)sulfonyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B11068684.png)
![9-Bromo-2-(furan-2-yl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11068690.png)
![2-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11068698.png)

![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B11068705.png)
![ethyl 4-{[(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-ylmethyl)carbamothioyl]amino}benzoate](/img/structure/B11068709.png)

![Urea, 1-[4-(chlorodifluoromethoxy)phenyl]-3-(3-methoxybenzoyl)-](/img/structure/B11068728.png)
